molecular formula C8H5NOS B1383814 Benzo[c]isothiazole-5-carbaldehyde CAS No. 1824338-01-3

Benzo[c]isothiazole-5-carbaldehyde

Cat. No. B1383814
CAS RN: 1824338-01-3
M. Wt: 163.2 g/mol
InChI Key: BIOPCERHNURYMA-UHFFFAOYSA-N
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Description

Benzo[c]isothiazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H5NOS. It is a derivative of isothiazole, a five-membered ring containing two electronegative heteroatoms (sulfur and nitrogen) in a 1,2-relationship .


Synthesis Analysis

The synthesis of isothiazole-containing molecules like Benzo[c]isothiazole-5-carbaldehyde has been a subject of study in the field of heterocyclic chemistry . The chemistry of isothiazoles has been intensively developed, with a wide range of selective transformations involving the isothiazole heterocycle . New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine .


Molecular Structure Analysis

The molecular structure of Benzo[c]isothiazole-5-carbaldehyde is characterized by a benzo[c]isothiazole core, which is a fused aromatic ring system incorporating a five-membered isothiazole ring. The isothiazole ring contains two electronegative heteroatoms (sulfur and nitrogen) in a 1,2-relationship .


Chemical Reactions Analysis

The chemical reactivity of isothiazole derivatives has been explored in various studies. For instance, the visible-light-promoted cascade cyclization of 2-haloaryl isothiocyanates and isocyanides to access benzo[d]imidazo[5,1-b]thiazoles has been realized efficiently under metal- and photocatalyst-free conditions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Benzo[c]isothiazole-5-carbaldehyde has been utilized in the synthesis of various heterocyclic compounds. For instance, it's involved in the formation of chromeno[2,3-c]pyrazol-4(1H)-ones through ionic liquid promoted directed annulation in aqueous media (Li et al., 2015). Another study demonstrates its use in synthesizing 1,6,6aλ4-triheterapentalenes (Briggs, Czyżewski, & Reid, 1979).

Photochemical Synthesis

Benzo[c]isothiazole-5-carbaldehyde is involved in the photochemical synthesis of benzo[c]carbazoles. This process utilizes 2-chloroindole-3-carbaldehydes and styrenes in the presence of pyridine to yield benzo[c]carbazoles (Wang, Zhang, Lu, Wu, & Shi, 2008).

Synthesis and Biological Evaluation

This compound has been used in the synthesis and biological evaluation of various Schiff bases, including benzo[d]isothiazole, benzothiazole, and thiazole Schiff bases. These compounds were tested for activity against various diseases, although no antiviral or antimicrobial activity was observed (Vicini et al., 2003).

Formation and Isolation of Benzisothiazole Rings

Research has also focused on the formation and isolation of benzisothiazole rings from oxime-thiophenolate ligands, highlighting the chemical versatility and potential applications of benzo[c]isothiazole-5-carbaldehyde in complex chemical reactions (Fierro, Murphy, Smith, Coles, & Hursthouse, 2006).

Density Functional Theory (DFT) Studies

DFT studies have been conducted on derivatives of benzo[c]isothiazole-5-carbaldehyde, such as 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde, providing insights into their structural and spectroscopic properties (Chen, 2016).

Synthesis of Novel Compounds

Benzo[c]isothiazole-5-carbaldehyde has been instrumental in synthesizing novel compounds with potential biological applications. For example, a series of benzo[d]isothiazole 1,1-dioxide analogues were synthesized for inhibiting enzymes like 5-lipoxygenase and microsomal prostaglandin E2 synthase (Shang et al., 2014).

Mycobacterium Tuberculosis DNA GyrB Inhibition

Further research includes the design and synthesis of benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition, showcasing its potential in developing new antimicrobial agents (Reddy et al., 2014).

Safety And Hazards

The safety data sheet for Benzo[c]isothiazole-5-carbaldehyde was not found in the retrieved papers . Therefore, it is recommended to handle this compound following standard laboratory safety protocols.

Future Directions

Benzo[c]isothiazole-5-carbaldehyde and other isothiazole derivatives have potential applications in various fields such as medicinal chemistry and organic synthesis . For instance, a simple small molecule of 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (BTF), is first used as a second acceptor material to fabricate efficient ternary polymer solar cells . This suggests that Benzo[c]isothiazole-5-carbaldehyde could also find potential applications in similar areas.

properties

IUPAC Name

2,1-benzothiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-4-6-1-2-8-7(3-6)5-11-9-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOPCERHNURYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c]isothiazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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